molecular formula C16H36O6Si B1405103 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol CAS No. 393174-68-0

2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol

Cat. No.: B1405103
CAS No.: 393174-68-0
M. Wt: 352.54 g/mol
InChI Key: SAOSLXAPIFUXQW-UHFFFAOYSA-N
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Description

The compound is a type of organosilicon compound, which are known for their stability and versatility. The “Tert-butyl-dimethyl-silanyloxy” part suggests the presence of a tert-butyl group (a carbon atom bonded to three other carbon atoms) and a dimethylsilanyloxy group (a silicon atom bonded to two methyl groups and an oxygen atom). The rest of the compound consists of repeating ethoxy groups (an oxygen atom bonded to an ethyl group), which could make the compound quite polar and potentially soluble in many organic solvents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tert-butyl-dimethyl-silanyloxy group and the addition of the ethoxy groups. This could potentially be achieved through a series of reactions involving organosilicon reagents and alcohols .


Molecular Structure Analysis

The molecular structure of this compound would be quite large due to the repeating ethoxy groups. The presence of the silicon atom in the tert-butyl-dimethyl-silanyloxy group could also introduce some interesting structural features, as silicon atoms can form stable bonds with a variety of other atoms .


Chemical Reactions Analysis

As an organosilicon compound, this molecule could potentially participate in a variety of chemical reactions. The ethoxy groups could potentially be reactive, particularly in the presence of strong acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the length of the ethoxy chain and the specific arrangement of the atoms. It could potentially be a liquid at room temperature, and its solubility would likely depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Characterization

The compound 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol, along with similar compounds, has been synthesized and characterized for various applications. For instance, a study by Bıyıklıoğlu, Ömeroğlu, and Alp (2016) discusses the synthesis and electrochemical properties of amphiphilic axially-disubstituted silicon(IV) phthalocyanines, which involve the use of similar ethoxy-ethanol structures (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).

Electrochemical Properties

The electrochemical properties of compounds related to this compound are a significant area of research. For example, the aforementioned study by Bıyıklıoğlu et al. (2016) investigates the electrochemical properties of silicon phthalocyanines with ethoxy-ethanol structures, revealing insights into their redox behavior and potential applications in electronic and photonic devices (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).

Viscosity and Molecular Interactions

Studies on the viscosities of compounds similar to this compound have been conducted to understand their intermolecular interactions. For instance, Kinart et al. (2006) explored the viscosities of binary mixtures involving ethyl tert-butyl ether and various n-alkoxyethanols, providing insights into the molecular interactions and behavior of these compounds (Kinart, Ćwiklińska, Kinart, & Bald, 2006).

Catalytic Properties

The catalytic properties of compounds with ethoxy-ethanol structures are also of interest. Research by Gazsi et al. (2011) on the adsorption and decomposition of ethanol on supported Au catalysts reveals the role of ethoxy species in catalytic processes, hinting at potential applications in chemical synthesis and energy production (Gazsi, Koos, Bánsági, & Solymosi, 2011).

Polymerization and Material Science

The compound's potential in polymerization and material science is noteworthy. Hirao et al. (1987) examined the anionic polymerization of silyl ethers, which are structurally similar to this compound, revealing applications in the creation of polymers with specific properties (Hirao, Yamamoto, Takenaka, Yamaguchi, & Nakahama, 1987).

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazard information would depend on the exact physical and chemical properties of the compound .

Future Directions

Organosilicon compounds are a topic of ongoing research, and new methods for their synthesis and applications are continually being developed. This particular compound, with its combination of a tert-butyl-dimethyl-silanyloxy group and repeating ethoxy groups, could potentially have interesting properties that may be worth exploring in future studies .

Biochemical Analysis

Biochemical Properties

2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a protecting group for hydroxyl functionalities in organic synthesis, thereby preventing unwanted reactions during complex synthetic procedures . The interactions between this compound and enzymes are typically non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to moisture or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance specific biochemical pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of this compound can influence its stability and efficacy in modulating cellular functions.

Properties

IUPAC Name

2-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O6Si/c1-16(2,3)23(4,5)22-15-14-21-13-12-20-11-10-19-9-8-18-7-6-17/h17H,6-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSLXAPIFUXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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